Methyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate
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Overview
Description
Methyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate is an organic compound with a complex structure It is a derivative of hydrazinecarboxylic acid and is characterized by the presence of a methyl group attached to a cyclohexyl ring, which is further bonded to a carbonyl group and a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate typically involves the reaction of 4-methylcyclohexanone with methyl hydrazinecarboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-methylcyclohexanone} + \text{methyl hydrazinecarboxylate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxylate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-ethylcyclohexyl)carbonyl]hydrazinecarboxylate
- Hydrazinecarboxylic acid, methyl ester
Uniqueness
Methyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate is unique due to the presence of the 4-methylcyclohexyl group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl N-[(4-methylcyclohexanecarbonyl)amino]carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-7-3-5-8(6-4-7)9(13)11-12-10(14)15-2/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
NLILOEDYDSGCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NNC(=O)OC |
Origin of Product |
United States |
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